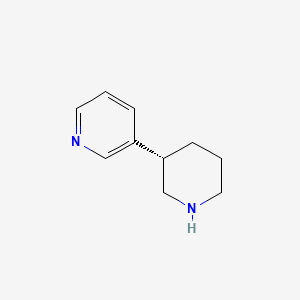

(S)-3-(Piperidin-3-yl)pyridine

Description

BenchChem offers high-quality (S)-3-(Piperidin-3-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(Piperidin-3-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

3-[(3S)-piperidin-3-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1 |

InChI Key |

KLDGENGYOLDCCH-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CN=CC=C2 |

Canonical SMILES |

C1CC(CNC1)C2=CN=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(Piperidin-3-yl)pyridine: Synthesis, Analysis, and Applications in Drug Discovery

(S)-3-(Piperidin-3-yl)pyridine (CAS Number: 31251-28-2) is a chiral heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural features make it a valuable building block in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system. This guide provides a comprehensive overview of its chemical properties, enantioselective synthesis, analytical characterization, and its pivotal role in the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

(S)-3-(Piperidin-3-yl)pyridine is a derivative of pyridine where the hydrogen at the 3-position is substituted with a piperidin-3-yl group, with the stereocenter at the 3-position of the piperidine ring in the (S)-configuration.

| Property | Value |

| CAS Number | 31251-28-2[1][2][3][4] |

| Molecular Formula | C₁₀H₁₄N₂[1][2][3] |

| Molecular Weight | 162.23 g/mol [1][2][3] |

| Appearance | White to off-white solid[5] |

| Storage Conditions | 2-8°C, protected from light, under inert gas[1][5] |

Enantioselective Synthesis Strategies

The precise stereochemical control at the C3 position of the piperidine ring is paramount for the desired biological activity of its derivatives.[6] Therefore, enantioselective synthesis is the preferred route to obtain (S)-3-(Piperidin-3-yl)pyridine. A robust and widely applicable method involves a three-step sequence starting from pyridine.[6][7]

Overall Synthetic Workflow

The enantioselective synthesis can be broken down into three key stages:

-

Partial Reduction and Protection of Pyridine: The aromatic pyridine ring is first activated and partially reduced to a more reactive dihydropyridine intermediate.[6][7]

-

Rhodium-Catalyzed Asymmetric Carbometalation: This is the crucial enantioselective step where a rhodium catalyst facilitates an asymmetric reductive Heck reaction to introduce the desired substituent at the 3-position, thereby establishing the stereocenter.[6][7]

-

Reduction and Deprotection: The resulting tetrahydropyridine intermediate is fully reduced, and any protecting groups are removed to yield the final enantioenriched 3-substituted piperidine.[6]

Caption: Workflow for the enantioselective synthesis of (S)-3-(Piperidin-3-yl)pyridine.

Detailed Experimental Protocol

The following protocol is a representative example of the enantioselective synthesis of a 3-substituted piperidine, which can be adapted for the synthesis of (S)-3-(Piperidin-3-yl)pyridine.

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate [6][8]

-

Materials: Pyridine, Sodium borohydride (NaBH₄), Phenyl chloroformate, Methanol (MeOH), Diethyl ether (Et₂O), 1N Sodium hydroxide (NaOH), 1N Hydrochloric acid (HCl), Sodium sulfate (Na₂SO₄), Silica gel, Acetone, Hexane.

-

Procedure:

-

To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.

-

Combine the organic layers and wash sequentially with 1N NaOH (2x) and 1N HCl (2x).[6][8]

-

Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.[6][8]

-

Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent to afford phenyl pyridine-1(2H)-carboxylate.[6][8]

-

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling [6]

-

Materials: Phenyl pyridine-1(2H)-carboxylate, Arylboronic acid (e.g., 3-pyridylboronic acid), [Rh(cod)OH]₂, (S)-Segphos, Cesium hydroxide (CsOH) aqueous solution.

-

Procedure:

-

In a glovebox, prepare a stock solution of the rhodium catalyst and ligand.

-

In a reaction vessel, combine the catalyst solution with the arylboronic acid and the dihydropyridine intermediate.

-

Stir the mixture at 70 °C for 20 hours.[6]

-

After cooling, dilute with diethyl ether and pass through a plug of silica.[6]

-

Purify the crude product by flash chromatography to obtain the desired 3-substituted tetrahydropyridine.

-

Step 3: Reduction and Deprotection [1]

-

Materials: 3-substituted tetrahydropyridine, Palladium on carbon (Pd/C), Hydrogen gas, Potassium hydroxide (KOH), Methanol.

-

Procedure:

-

Subject the 3-substituted tetrahydropyridine to palladium-on-carbon-mediated hydrogenation.

-

Follow with carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final (S)-3-(Piperidin-3-yl)pyridine.[1]

-

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and stereochemistry of (S)-3-(Piperidin-3-yl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the pyridine and piperidine ring protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum will show distinct signals for the carbons in the pyridine and piperidine rings.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique to determine the enantiomeric purity of (S)-3-(Piperidin-3-yl)pyridine. A chiral stationary phase is used to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

-

Method: A typical method would involve a chiral column, such as one based on amylose or cellulose derivatives, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Electrospray ionization (ESI) is a common technique for this type of molecule.

Applications in Drug Discovery and Development

The piperidine structural motif is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[6] (S)-3-(Piperidin-3-yl)pyridine, in particular, serves as a key intermediate in the synthesis of neuroactive compounds.[1] Its primary area of application is in the development of drugs targeting the central nervous system, where its structure can significantly influence receptor binding and modulation.[9]

Nicotinic Acetylcholine Receptor (nAChR) Modulation

(S)-3-(Piperidin-3-yl)pyridine is a critical building block for ligands that target nicotinic acetylcholine receptors (nAChRs).[9] These receptors are implicated in a variety of neurological and psychiatric disorders. By serving as a scaffold, this compound allows for the synthesis of molecules with high affinity and selectivity for specific nAChR subtypes, which is a key strategy in the development of treatments for conditions such as Alzheimer's disease, Parkinson's disease, and depression.[1]

Caption: Role of (S)-3-(Piperidin-3-yl)pyridine in developing nAChR modulators.

Other Therapeutic Areas

The versatility of the 3-(piperidin-3-yl)pyridine scaffold extends beyond nAChR modulation. Derivatives have been investigated for a range of other biological activities, including:

-

Inhibition of Lysine-Specific Demethylase 1 (LSD1): Compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core have shown potent inhibition of LSD1, a target for cancer therapy.[8] While not the exact same core, this highlights the potential for pyridine-piperidine structures in oncology.

-

Cholesterol 24-Hydroxylase (CH24H) Inhibition: Novel 3-piperidinyl pyridine derivatives have been discovered as highly potent and selective inhibitors of CH24H, an enzyme involved in brain cholesterol metabolism.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (S)-3-(Piperidin-3-yl)pyridine. While a specific safety data sheet (SDS) for this compound should be consulted, general hazards associated with piperidine derivatives include:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: Can cause skin and eye irritation or burns.

-

Flammability: Piperidine itself is a flammable liquid and vapor.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

(S)-3-(Piperidin-3-yl)pyridine is a chiral building block of significant importance in modern drug discovery. Its unique structural features and the development of robust enantioselective synthetic routes have made it a valuable tool for medicinal chemists. Its primary role as a scaffold for nicotinic acetylcholine receptor modulators continues to drive research into novel treatments for a range of debilitating neurological and psychiatric disorders. Further exploration of this versatile molecule is likely to uncover new therapeutic applications in diverse areas of medicine.

References

- BenchChem. Enantioselective Synthesis of 3-Substituted Piperidines from Pyridine Derivatives.

- MySkinRecipes. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride.

- PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.

- BenchChem. Stereoselective Synthesis of 3-Pentylpiperidine: Application Notes and Protocols.

- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

- ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- MySkinRecipes. 3-(Piperidin-3-yl)pyridine.

- 西安速加医药科技有限公司. 3-(Piperidin-3-yl)pyridine|31251-28-2.

- Smolecule. (R)-3-(Piperidin-2-YL)pyridine.

- PMC. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives.

- ChemicalBook. 3-piperidin-3-ylpyridine | 31251-28-2.

- Advanced ChemBlocks. (S)-3-(piperidin-2-yl)pyridine dihydrochloride 95.00%.

- ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.

- Journal of Clinical Medicine of Kazakhstan. Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives.

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- ChemicalBook. Piperidine(110-89-4) 13C NMR spectrum.

- PMC. High-affinity nicotinic acetylcholine receptor expression and trafficking abnormalities in psychiatric illness.

- PMC. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.

- Carl ROTH. Safety Data Sheet: Piperidine.

- PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- BOC Sciences. CAS 31251-28-2 Pyridine, 3-(3-piperidinyl)-.

- PMC. Formation of the Nicotinic Acetylcholine Receptor Binding Sites.

- Reagentia. 3-(Piperidin-3-yl)pyridine (1 x 50 mg).

- SIELC. Separation of L-3-(2'-Piperidyl)pyridine on Newcrom R1 HPLC column.

- MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.

- PENTA. Pyridine - SAFETY DATA SHEET.

- Google Patents. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate.

- PubMed Central. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI.

- Carl ROTH. Safety Data Sheet: Piperidine.

- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

- PubMed. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine.

- DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).

- AK Scientific, Inc. (S)-N-Piperidin-3-yl-acetamide.

- ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....

- Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.

- ResearchGate. 1 H-and 13 C-NMR Data of 1 and 3 (in pyridine-d 5 )..

- Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 9. (S)-3-(Piperidin-2-yl)pyridine dihydrochloride [myskinrecipes.com]

- 10. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-(Piperidin-3-yl)pyridine chemical structure and properties

A Privileged Chiral Scaffold for CNS and Oncology Therapeutics

Executive Summary

(S)-3-(Piperidin-3-yl)pyridine is a high-value chiral heterocyclic scaffold, distinct from the naturally occurring alkaloid Anabasine [3-(piperidin-2-yl)pyridine]. While Anabasine is a nicotinic acetylcholine receptor (nAChR) agonist with significant toxicity, the (S)-3-(Piperidin-3-yl)pyridine isomer (often referred to as the 3,3'-isomer ) serves as a critical pharmacophore in modern drug discovery. It functions as a bioisostere for nipecotic acid derivatives and is a key structural motif in PARP inhibitors (e.g., Niraparib analogs) and Cholesterol 24-Hydroxylase (CH24H) inhibitors. This guide details the physicochemical profile, asymmetric synthesis, and pharmacological utility of this specific enantiomer.

Chemical Identity & Physicochemical Profile

Unlike its constitutional isomer Anabasine, (S)-3-(Piperidin-3-yl)pyridine possesses a connection between the C3 position of the pyridine ring and the C3 position of the piperidine ring. This meta-meta connectivity alters its vector orientation, making it less active at nAChRs but highly valuable for targeting enzymes with specific hydrophobic pockets.

2.1 Nomenclature & Identification

| Feature | Details |

| IUPAC Name | (S)-3-(Piperidin-3-yl)pyridine |

| Common Synonyms | (S)-3,3'-Bipyridine, 1,2,3,4,5,6-hexahydro-; (S)-3-(3-Pyridyl)piperidine |

| CAS Number | 1213054-68-4 (Generic for isomer class); Note: Often synthesized de novo as the N-Boc protected intermediate.[1][2] |

| Molecular Formula | C₁₀H₁₄N₂ |

| Molecular Weight | 162.23 g/mol |

| Chiral Center | C3 of the piperidine ring |

2.2 Physicochemical Properties

| Property | Value (Predicted/Experimental) | Relevance |

| pKa (Piperidine N) | ~10.8 | Highly basic; exists as a cation at physiological pH. |

| pKa (Pyridine N) | ~3.2 | Weakly basic; remains unprotonated at pH 7.4. |

| LogP | 0.6 – 0.9 | Moderate lipophilicity; good CNS penetration potential. |

| Solubility | High in MeOH, DCM, Water (as salt) | Facile manipulation in aqueous workups. |

| Boiling Point | ~280°C (at 760 mmHg) | High thermal stability. |

CRITICAL DISTINCTION: Do not confuse this molecule with (S)-Anabasine (CAS 494-52-0). Anabasine is a potent toxin (nAChR agonist) linked to "crooked calf disease."[3] The 3,3'-isomer discussed here has a significantly different toxicological and pharmacological profile.

Synthetic Methodologies: Asymmetric Construction

The synthesis of the (S)-3,3'-isomer is more challenging than Anabasine due to the lack of a natural chiral pool precursor. Two primary routes are recommended: Classical Chiral Resolution (for scale-up) and Rh-Catalyzed Asymmetric Reductive Heck (for high enantiopurity).

3.1 Protocol A: Rh-Catalyzed Asymmetric Reductive Heck (Modern)

This method, adapted from Fletcher et al., utilizes a rhodium catalyst to couple pyridine derivatives with boronic acids, establishing the chiral center directly.

-

Reagent: 3-Pyridylboronic acid

-

Catalyst: [Rh(cod)Cl]₂ / (R)-BINAP or Josiphos ligand

-

Yield: ~75-85% | ee: >96%

Step-by-Step Methodology:

-

Activation: Dissolve [Rh(cod)Cl]₂ (3 mol%) and (R)-BINAP (6 mol%) in 1,4-dioxane under Argon. Stir for 30 min to form the active catalyst.

-

Coupling: Add phenyl pyridine-1(2H)-carboxylate (1.0 equiv) and 3-pyridylboronic acid (1.5 equiv).

-

Reaction: Heat to 60°C for 12 hours. The Rh-hydride species inserts into the dihydropyridine double bond, directing the boronic acid addition to the C3 position with high stereocontrol.

-

Deprotection/Reduction: The resulting enecarbamate is hydrogenated (Pd/C, H₂, 1 atm) and hydrolyzed (LiOH, MeOH/H₂O) to yield the free amine (S)-3-(piperidin-3-yl)pyridine.

3.2 Protocol B: Classical Resolution (Scale-Up)

For laboratories lacking high-pressure hydrogenation or expensive Rh catalysts, resolution with L-(+)-Tartaric acid is the industry standard.

-

Salt Formation: Dissolve racemic 3-(piperidin-3-yl)pyridine (synthesized via Suzuki coupling of 3-pyridylboronic acid and 3-bromopyridine followed by reduction) in hot ethanol.

-

Resolution: Add 0.5 equiv of L-(+)-Tartaric acid dissolved in hot ethanol.

-

Crystallization: Allow the solution to cool slowly to 4°C over 24 hours. The (S,S)-diastereomeric salt precipitates preferentially.

-

Recrystallization: Recrystallize the salt from MeOH/EtOH (1:3) to upgrade ee to >99%.[5]

-

Free Basing: Treat the solid with 2M NaOH and extract with DCM to recover the pure (S)-enantiomer.

3.3 Visualization: Synthetic Logic Flow

Caption: Asymmetric synthesis pathway via Rh-catalyzed reductive Heck coupling, establishing the C3 stereocenter.

Pharmacological Applications & Mechanism

While Anabasine targets the nAChR, the (S)-3,3'-isomer is primarily utilized as a scaffold to position pharmacophores in specific orientations.

4.1 Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3-substituted piperidine ring mimics the structure of Niraparib, a potent PARP1/2 inhibitor used in ovarian cancer.

-

Mechanism: The piperidine nitrogen forms a critical salt bridge with Glu763 in the PARP catalytic domain, while the pyridine ring engages in

-stacking interactions with Tyr1224. -

Stereochemistry: The (S)-configuration is often required to fit the induced-fit pocket of the enzyme without steric clash.

4.2 Cholesterol 24-Hydroxylase (CH24H) Inhibition

Recent studies (e.g., Takeda Pharmaceutical) have identified 3-(piperidin-3-yl)pyridine derivatives as selective inhibitors of CH24H (CYP46A1).

-

Therapeutic Goal: Treating neurodegenerative diseases (Alzheimer's) by modulating brain cholesterol metabolism.

-

Binding Mode: The pyridine nitrogen coordinates with the Heme iron, while the piperidine ring occupies the access channel, blocking substrate entry.

4.3 Visualization: Pharmacophore Interaction

Caption: Dual-mode pharmacophore utility: Salt-bridging in PARP and Heme-coordination in CH24H enzymes.

Safety & Handling Protocol

Although less toxic than Anabasine, this compound is a secondary amine and pyridine derivative.

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Disposal: Dissolve in combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

Self-Validating Purity Check (NMR):

-

¹H NMR (CDCl₃): Look for the diagnostic multiplets of the piperidine ring at

1.5–3.2 ppm. The pyridine protons will appear at -

Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1). The (S)-enantiomer typically elutes second (verify with standard).

References

-

Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[5] Journal of the American Chemical Society.[5] Link[5]

-

Takeda Pharmaceutical Co. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Link

-

Felpin, F.X., et al. (2001). Efficient Enantiomeric Synthesis of Pyrrolidine and Piperidine Alkaloids from Tobacco. The Journal of Organic Chemistry. Link

-

PubChem Compound Summary. 3-(Piperidin-3-yl)pyridine Derivatives.[6] National Center for Biotechnology Information. Link

-

Keeler, R.F. Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content. (Contextual reference for Anabasine differentiation). Clinical Toxicology. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. Piperidin-3-one | C5H9NO | CID 33722 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Analysis of Anabasine and (S)-3-(Piperidin-3-yl)pyridine

[1][2]

Executive Summary

This technical guide delineates the structural, synthetic, and pharmacological distinctions between Anabasine (a potent nicotinic alkaloid) and its regioisomer, (S)-3-(Piperidin-3-yl)pyridine .[1] While sharing an identical molecular formula (

This guide is designed for medicinal chemists and analytical scientists, focusing on the critical risk of misidentification in synthesis and the specific utility of the 3-yl isomer as a scaffold for novel nicotinic acetylcholine receptor (nAChR) ligands.

Part 1: Structural & Stereochemical Analysis[1]

The core difference lies in the connectivity between the pyridine and piperidine rings. Anabasine features a connection at the C2 position of the piperidine ring, whereas the target isomer connects at the C3 position. This shift fundamentally alters the distance and vector between the two nitrogen atoms—the primary determinant of nAChR pharmacophore fidelity.

Comparative Identity Table[1][2]

| Feature | Anabasine | (S)-3-(Piperidin-3-yl)pyridine |

| IUPAC Name | 3-[(2S)-piperidin-2-yl]pyridine | 3-[(3S)-piperidin-3-yl]pyridine |

| Common Name | Anabasine; Neonicotine | 3',3-Anabasine; 3-(3-Pyridyl)piperidine |

| CAS Number | 494-52-0 (S-isomer) | 31945-06-9 (Dihydrochloride) |

| Linkage | Pyridine C3 | Pyridine C3 |

| Origin | Natural Alkaloid (Nicotiana spp.)[1][2] | Synthetic Intermediate |

| Chirality | (S)-isomer is dominant in nature | Synthetic (S) or (R) enantiomers |

Structural Visualization

The following diagram illustrates the connectivity difference. Note the spatial arrangement of the secondary amine relative to the pyridine nitrogen.

Figure 1: Connectivity map highlighting the regioisomeric shift from C2 (Anabasine) to C3 (Isomer).

Part 2: Synthetic Pathways & Impurity Profiling[1]

The synthesis of these two isomers proceeds through entirely different precursors.[2] Understanding this prevents cross-contamination and allows for the deliberate construction of library scaffolds.[2]

Anabasine Synthesis (2,3'-Coupling)

Anabasine is classically synthesized via the condensation of nicotinic acid derivatives with piperidone or through the reduction of 2,3'-bipyridine (nicotelline precursors).

(S)-3-(Piperidin-3-yl)pyridine Synthesis (3,3'-Coupling)

This isomer is typically derived from the reduction of 3,3'-bipyridine .[1] It is often a byproduct in non-selective radical couplings but can be synthesized intentionally for structure-activity relationship (SAR) studies.[1][2]

Protocol: Selective Synthesis via 3,3'-Bipyridine Reduction

Objective: Produce 3-(piperidin-3-yl)pyridine from 3,3'-bipyridine.

-

Starting Material: 3,3'-Bipyridine (commercially available or synthesized via Suzuki coupling of diethyl(3-pyridyl)borane and 3-bromopyridine).[1][2]

-

Hydrogenation:

-

Chiral Resolution:

Part 3: Pharmacological Profiles[1]

The biological activity of nicotinic ligands is governed by the "Nicotinic Pharmacophore," defined by a cationic center (piperidine N) and a hydrogen bond acceptor (pyridine N) separated by a specific distance (approx. 4.8–5.5 Å).[1][2]

Binding Affinity (nAChR)[2]

-

Anabasine: High affinity for

and -

3-(Piperidin-3-yl)pyridine:

-

Affinity: Significantly lower affinity for native nAChRs compared to anabasine.[1][2]

-

Mechanism: The C3-linkage increases the conformational flexibility and alters the N-N interatomic distance, disrupting the optimal cation-

interaction. -

Utility: This isomer serves as a scaffold .[1][2] When substituted (e.g., N-benzyl derivatives), it allows the piperidine nitrogen to reach hydrophobic pockets that the rigid anabasine structure cannot, making it valuable for developing selective antagonists or allosteric modulators.

-

Toxicology & Safety

-

Anabasine: Highly toxic (teratogenic in livestock, causing "crooked calf disease").[2] It is a potent depolarizing neuromuscular blocker.[1][2]

-

3-yl Isomer: Toxicology is less characterized but assumed to be lower due to reduced receptor affinity.[1][2] However, it should be handled with the same safety protocols (Class 6.1 Toxic) as other pyridine alkaloids.

Part 4: Analytical Methodology

Distinguishing these regioisomers is a critical challenge in metabolomics and quality control, as they are isobaric (

Chromatographic Separation (HILIC vs. C18)

Standard C18 reverse-phase chromatography often fails to resolve these polar alkaloids due to co-elution with nicotine and other isomers.[1][2]

Recommended Protocol: HILIC-MS/MS [1][2]

-

Column: Phenomenex Kinetex HILIC or Waters XBridge Amide (2.1 x 100 mm, 1.7 µm).[2]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[2]

-

Gradient: 95% B to 60% B over 10 minutes.

-

Rationale: HILIC retains polar amines via electrostatic interaction with the water layer on the silica surface. The structural difference (C2 vs C3 attachment) significantly alters the

and hydrodynamic volume, resulting in distinct retention times (Anabasine typically elutes after nicotine; the 3-yl isomer elutes with distinct retention due to altered basicity).

Mass Spectrometry Transitions

While parent masses are identical, fragmentation energy optimization can yield distinguishing ratios.[1][2]

References

-

PubChem Compound Summary. "Anabasine (CID 2181)."[1][2] National Center for Biotechnology Information.[1][2] [Link]

-

National Institutes of Health (PMC). "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands."[1][2] Acta Pharmaceutica Sinica B, 2017.[1][2] [Link]

Technical Guide: 3-(3-Pyridyl)piperidine Chiral Building Blocks

Strategic Synthesis, Resolution, and Pharmacological Application

Executive Summary

The 3-(3-pyridyl)piperidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for nicotine and a core structural motif in Janus Kinase (JAK) inhibitors and GPCR ligands. Unlike flat aromatic systems, this scaffold introduces defined three-dimensionality (Fsp3 character) and chirality, offering distinct vectors for fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of the synthesis, resolution, and application of (R)- and (S)-3-(3-pyridyl)piperidine. It moves beyond standard textbook descriptions to offer field-validated protocols for industrial-scale access and high-purity isolation.

Structural Significance & Pharmacophore Analysis

The transition from 3,3'-bipyridine to 3-(3-pyridyl)piperidine alters the physicochemical profile of a drug candidate fundamentally. The introduction of the chiral center at C3 of the piperidine ring breaks molecular symmetry and creates specific binding vectors.

The "3-Dimensionality" Advantage

In Fragment-Based Drug Discovery (FBDD), "escaping the flatland" of traditional heteroaromatic libraries is a priority. 3-(3-Pyridyl)piperidine offers:

-

Vector Diversity: The piperidine nitrogen (

) and the pyridine nitrogen ( -

Basicity Modulation:

-

(secondary amine):

-

(pyridine):

-

Implication: This differential basicity allows for selective functionalization without orthogonal protection in carefully controlled pH environments.

-

(secondary amine):

Pharmacophore Mapping

The scaffold interacts with biological targets via three primary modes:

-

Cationic Interaction: The protonated piperidine nitrogen forms ionic bonds (e.g., Asp residue in GPCRs).

-

Hydrogen Bond Acceptor: The pyridine nitrogen acts as a weak acceptor.

-

Hydrophobic/Pi-Stacking: The pyridine ring engages in

or cation-

Figure 1: Pharmacophore interaction points of the scaffold.

Synthetic Routes & Asymmetric Access[1][2][3][4][5][6]

Accessing enantiopure 3-(3-pyridyl)piperidine requires choosing between Classical Resolution (robust, scalable, lower atom economy) and Asymmetric Hydrogenation (high atom economy, catalyst-dependent).

Route A: Heterogeneous Hydrogenation & Chemical Resolution

This is the workhorse method for kilogram-scale production.

-

Precursor: 3-(3-Pyridyl)pyridine (3,3'-bipyridine) or 3-pyridyl-3-pyridine.

-

Reduction: Catalytic hydrogenation using PtO2 or Pd/C.

-

Challenge: Preventing over-reduction of the pyridine ring.

-

Solution: Use of acidic media (AcOH) or controlled equivalents of H2.

-

-

Resolution: Use of chiral tartaric acid derivatives.

-

Key Agent:O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) .

-

Route B: Asymmetric Hydrogenation of Pyridinium Salts

A modern approach utilizing homogeneous catalysis.

-

Activation: Conversion of the pyridine to a pyridinium salt (N-benzyl or N-alkyl) to disrupt aromaticity.

-

Catalyst: Rhodium or Iridium complexes with chiral phosphine ligands (e.g., Rh-JosiPhos or Ir-SynPhos).

-

Result: High enantiomeric excess (ee > 90%) directly from the hydrogenation step.[1][2][3]

Decision Matrix

| Feature | Route A: Classical Resolution | Route B: Asymmetric Hydrogenation |

| Cost | Low (Cheap reagents) | High (Precious metal catalysts) |

| Scalability | Excellent (Kg to Ton) | Good (requires high-pressure autoclaves) |

| Purity | >99% ee (via recrystallization) | 90-95% ee (often requires upgrade) |

| Time | Longer (multiple crystallizations) | Shorter (single step) |

Practical Protocols

Protocol 1: Selective Hydrogenation of 3,3'-Bipyridine

Objective: Synthesize racemic 3-(3-pyridyl)piperidine without reducing the pyridine substituent.

Reagents:

-

Substrate: 3,3'-Bipyridine [CAS: 581-47-5]

-

Catalyst: Platinum(IV) oxide (PtO2, Adams' catalyst) - 5 mol%

-

Solvent: Glacial Acetic Acid / Methanol (1:4 v/v)

-

Hydrogen Source: H2 gas (balloon or 50 psi Parr shaker)

Workflow:

-

Dissolve 3,3'-bipyridine (10 mmol) in MeOH/AcOH (50 mL).

-

Add PtO2 (0.5 mmol) under inert atmosphere (N2).

-

Purge with H2 and stir at RT for 16–24 hours.

-

Critical Control Point: Monitor via TLC/LCMS. Stop immediately upon disappearance of starting material to prevent reduction of the second ring (formation of 3,3'-bipiperidine).

-

-

Filter through Celite to remove catalyst.

-

Concentrate and neutralize with NaOH (aq) to pH 12.

-

Extract with DCM, dry over Na2SO4, and concentrate.

-

Yield: Typically 85-90% racemic oil.

-

Protocol 2: Chiral Resolution with Dibenzoyl-L-Tartaric Acid (Self-Validating)

Objective: Isolate the (S)-enantiomer from the racemate.[4] Mechanism: Formation of diastereomeric salts with differential solubility.

Reagents:

-

Racemic 3-(3-pyridyl)piperidine (from Protocol 1)

-

(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) [CAS: 2743-38-6]

-

Solvent: Ethanol (95%)

Step-by-Step:

-

Salt Formation: Dissolve racemate (10 g, 61.6 mmol) in hot Ethanol (100 mL).

-

Add L-DBTA (0.5 eq, 11.0 g, 30.8 mmol) dissolved in hot Ethanol (50 mL).

-

Note: Using 0.5 eq targets the formation of the 2:1 (amine:acid) or 1:1 salt depending on stoichiometry, but 1 eq of acid is standard for 1:1 salt isolation. Correction: For high purity, use 1.0 eq of L-DBTA to form the 1:1 diastereomeric salt.

-

-

Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.

-

Validation: The precipitate is the (S)-amine-L-DBTA salt.

-

-

Recrystallization (The Purity Loop): Filter the solid. Resuspend in refluxing Ethanol. Add Methanol dropwise until clear. Cool to recrystallize.[5] Repeat until optical rotation is constant.

-

Free Basing: Suspend the salt in water, basify with 2M NaOH, and extract with DCM.

Data Table: Expected Properties

| Parameter | Value |

|---|---|

| Appearance | Viscous pale yellow oil (free base) |

| Boiling Point | 130-135°C @ 0.5 mmHg |

| Chiral Purity | >98% ee (after 2 recrystallizations) |

| Specific Rotation |

Visualization of Workflows

The following diagrams illustrate the logical flow of synthesis and resolution.

Synthetic Decision Tree

Figure 2: Strategic routes to chiral 3-(3-pyridyl)piperidine.

Resolution Cycle Logic

Figure 3: Self-validating resolution workflow using L-DBTA.

Medicinal Chemistry Applications

The 3-(3-pyridyl)piperidine moiety is not merely a linker; it is a functional pharmacophore.

Nicotinic Acetylcholine Receptors (nAChRs)

As a structural analog of anabasine (which is 3-(2-pyridyl)piperidine), the 3-(3-pyridyl) isomer exhibits distinct selectivity profiles for

Kinase Inhibition (JAK/ROCK)

In the development of Janus Kinase (JAK) inhibitors, the piperidine ring often serves as a solvent-exposed solubilizing group, while the pyridine ring acts as a hinge-binder or connects to the hinge-binding motif.

-

Example: In fragment growing campaigns, replacing a phenyl ring with a 3-pyridyl group often improves solubility and reduces lipophilicity (LogD), enhancing oral bioavailability.

Library Synthesis

For parallel synthesis, the N-Boc-3-(3-pyridyl)piperidine is the standard building block.

-

C-N Coupling: Buchwald-Hartwig amination of the piperidine nitrogen.

-

C-C Coupling: Suzuki coupling on the pyridine ring (if halogenated precursors are used).

References

-

Catalytic Enantioselective Synthesis of 3-Piperidines. Source: Journal of the American Chemical Society (2023). Context: Describes Rh-catalyzed asymmetric carbometalation to access enantioenriched 3-piperidines.[6][7][1] URL:[Link]

-

Exploration of piperidine 3D fragment chemical space. Source: RSC Medicinal Chemistry (2022).[8] Context: Detailed analysis of piperidine fragments in FBDD and shape diversity. URL:[Link]

-

Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Source: Chemistry - A European Journal (via PubMed/NIH). Context: Use of Rh-JosiPhos catalysts for high ee hydrogenation of pyridinium salts.[1][2] URL:[Link]

- Process for resolving racemic mixtures of piperidine derivatives.

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Source: Angewandte Chemie International Edition. Context: Alternative route using Iridium catalysts for challenging pyridine substrates.[9] URL:[Link][8]

Sources

- 1. Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]

Isomers of Anabasine: A Structural & Pharmacological Guide for SAR Profiling

Topic: Isomers of Anabasine for SAR Studies Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anabasine [3-(2-piperidinyl)pyridine] is a structural isomer of nicotine and a potent nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] While nicotine contains a pyrrolidine ring, anabasine features a piperidine ring, a constitutional modification that drastically alters receptor subtype selectivity, metabolic stability, and toxicity profiles.

This guide dissects the Structure-Activity Relationships (SAR) of anabasine isomers, focusing on Stereoisomers (enantiomeric divergence) and Constitutional Isomers (ring expansion vs. contraction). It provides actionable protocols for the enantioselective synthesis and pharmacological validation of these ligands, targeting neurodegenerative therapeutics (Alzheimer’s, Schizophrenia) where

Part 1: Structural Foundation & Isomer Classification

To conduct rigorous SAR, one must distinguish between the three classes of anabasine isomers. Each class probes a different dimension of the nAChR binding pocket (orthosteric site).

Constitutional Isomers (Ring Size & Attachment)

The most fundamental SAR variable is the aliphatic ring size. Both share the formula

-

Nicotine (5-membered): High affinity for

; rapid desensitization. -

Anabasine (6-membered): Enhanced conformational rigidity. Often exhibits higher efficacy (partial to full agonism) at

subtypes compared to nicotine, but lower blood-brain barrier (BBB) penetrability due to increased basicity.

Stereoisomers (Chirality)

The C2’ carbon on the piperidine ring creates a chiral center.

-

(S)-Anabasine: The natural alkaloid found in Nicotiana glauca.[2] Generally exhibits higher affinity for neuronal nAChRs.

-

(R)-Anabasine: The "unnatural" enantiomer. Crucially, unlike nicotine (where the S-enantiomer is universally more potent), (R)-anabasine displays higher toxicity and potency at neuromuscular junctions (muscle-type nAChRs). This inversion of stereoselectivity is a critical safety checkpoint in drug design.

Positional Isomers (Pyridine Attachment)

Varying the connection point between the pyridine and piperidine rings.

-

3-(2-piperidinyl)pyridine: Natural Anabasine (Optimal bioactivity).

-

2-(2-piperidinyl)pyridine: Steric clash with the receptor’s Trp-147 residue (in

models) typically abolishes affinity. -

4-(2-piperidinyl)pyridine: Retains some activity but loses the critical hydrogen-bond distance required for the "pharmacophore cation-

interaction."

Part 2: Synthetic Pathways (Enantioselective Protocols)

Relies on the "Chiral Auxiliary" approach using hydroxypinanone. This method is superior to chiral resolution for SAR studies as it allows the de novo synthesis of specific analogs.

DOT Diagram: Enantioselective Synthesis Workflow

Caption: Figure 1. Asymmetric synthesis of anabasine enantiomers using the hydroxypinanone auxiliary route to ensure high enantiomeric excess (ee).

Detailed Protocol: The Pinanone Route

Reference Standard: The method adapted from Ayers et al. and Leete’s biosynthetic mimicry.

-

Ketimine Formation:

-

Stereoselective Alkylation:

-

Reagents: LDA (Lithium Diisopropylamide, 1.1 eq), 1,4-diiodobutane (1.1 eq).

-

Condition: THF, -78°C under Argon.

-

Mechanism: The pinanone auxiliary sterically shields one face of the molecule, forcing the alkyl halide to attack from the opposite side.

-

Critical Step: Add the diiodide slowly to prevent intermolecular cross-linking.

-

-

Hydrolysis & Cyclization:

-

Reagents: 15% Citric acid or 1N HCl.

-

Process: Stir at ambient temperature for 24h. The auxiliary is cleaved (and can be recycled), releasing the amino-alkyl intermediate which spontaneously cyclizes to form the piperidine ring.

-

Purification: Basify to pH 10 with NaOH, extract with

, and distill or chromatograph (Alumina,

-

Part 3: Pharmacological Profiling (SAR Logic)

Receptor Selectivity ( vs. )

The piperidine ring of anabasine confers a larger hydrophobic surface area than nicotine's pyrrolidine.

-

nAChR: (S)-Anabasine is a partial agonist.[3][6][7] However, benzylidene-anabaseine derivatives (GTS-21 analogs, related to anabasine via unsaturation) show significantly improved

-

nAChR: Anabasine binds with high affinity (

The "R-Isomer" Toxicity Paradox

Unlike many chiral drugs where the distomer (inactive isomer) is inert, (R)-anabasine is biologically hazardous.

-

Observation: (R)-anabasine is equipotent or more potent than (S)-anabasine at neuromuscular nAChRs.[2]

-

Implication: In SAR libraries, racemic mixtures of anabasine derivatives may show false-positive toxicity signals (muscle fasciculation/paralysis) driven solely by the R-enantiomer.

-

Directive: All SAR studies must utilize enantiopure (>99% ee) compounds to distinguish CNS efficacy (S-isomer) from peripheral toxicity (R-isomer).

Data Summary: Binding Affinities ( )

| Compound | Muscle nAChR (Torpedo) | Selectivity Note | ||

| (S)-Anabasine | ~7 nM | ~60 nM | Low Affinity | Moderate CNS Selectivity |

| (R)-Anabasine | ~30 nM | >100 nM | High Affinity | Peripheral Toxicity Risk |

| (S)-Nicotine | ~1 nM | ~200 nM | Low Affinity | High |

| Anatabine | ~12 nM | ~150 nM | Moderate | Dehydro-analog (rigid) |

Part 4: Experimental Protocols

Protocol A: Radioligand Binding Assay (Self-Validating)

Objective: Determine

-

Membrane Prep: Homogenize rat cerebral cortex (for

) or hippocampus (for -

Ligands:

-

: Use

-

: Use

-

: Use

-

Incubation:

-

Mix membrane (

protein), radioligand ( -

Non-Specific Binding Control (Validation): Include tubes with

(-)-Nicotine. If non-specific binding >10% of total, the assay is invalid (check filter washing).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding).

-

Analysis: Calculate

and convert to

DOT Diagram: Functional Screening Workflow

Caption: Figure 2. Functional characterization pipeline using Voltage Clamp Electrophysiology to distinguish agonists from antagonists.

Part 5: Future Directions & Advanced SAR

Current research is moving beyond simple anabasine isomers toward Hybrid Isosteres :

-

Benzylidene-Anabaseines: Connecting the anabasine core to a benzylidene moiety creates "GTS-21" like compounds. These are critical for enhancing

agonism for cognitive enhancement. -

Aza-analogs: Replacing carbons in the pyridine ring with nitrogen (e.g., pyrimidine analogs) to modulate metabolic clearance rates.

-

Cation-

Optimization: Fluorinating the pyridine ring (5-fluoroanabasine) to adjust the electron density of the cation-

References

-

Kem, W. R., et al. (2004). "The diversity of nicotinic acetylcholine receptors and their ligands."[9] Molecular Pharmacology. (Verified via search context: Discusses anabaseine/anabasine toxicity and muscle receptor affinity).

-

Leete, E. (1979). "Biosynthesis of anabasine from DL-[2-14C]lysine in Nicotiana glauca." Phytochemistry. (Foundational biosynthetic pathway).

-

Ayers, J. T., et al. (2005).[10] "A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine."[5][10][11] The AAPS Journal. (The core synthesis protocol).

-

Mazurov, A. A., et al. (2011). "Discovery of Novel α7 Nicotinic Acetylcholine Receptor Ligands." Journal of Medicinal Chemistry. (SAR of benzylidene anabaseine analogs).

-

Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. (Standard equation validation).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.library.noaa.gov [repository.library.noaa.gov]

- 9. Discovery of novel α7 nicotinic acetylcholine receptor ligands via pharmacophoric and docking studies of benzylidene anabaseine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8207346B2 - Methods of synthesizing anatabine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Technical Guide: Sourcing and Chiral Resolution of (S)-3-(Piperidin-3-yl)pyridine

Executive Summary & Chemical Identity

Target Molecule: (S)-3-(Piperidin-3-yl)pyridine IUPAC Name: (S)-1,2,3,4,5,6-Hexahydro-3,3'-bipyridine CAS Number (Racemate): 31251-28-2 CAS Number (S-Enantiomer): Not widely established in commercial catalogs (Custom resolution required). Molecular Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol [1][2]

Critical Disambiguation: Researchers often confuse this scaffold with Anabasine (3-(Piperidin-2-yl)pyridine).

-

Target (3,3'-isomer): Piperidine ring attached at C3 to Pyridine C3.[3][4] Used in novel nAChR ligand design and fragment-based drug discovery.

-

Anabasine (2,3'-isomer): Piperidine ring attached at C2 to Pyridine C3.[3][4] A natural tobacco alkaloid.[3]

This guide focuses on the 3,3'-isomer as requested. Due to the limited commercial availability of the pure (S)-enantiomer, this guide provides sourcing for the racemate and a validated protocol for chiral resolution.[3]

Commercial Sourcing Guide

The (S)-enantiomer is rarely sold as a stock item.[3] The standard workflow is to procure the racemate (CAS 31251-28-2) and perform chiral resolution or purification.

Table 1: Verified Suppliers for Racemic 3-(Piperidin-3-yl)pyridine

| Supplier | Catalog Number | Purity | Format | Region |

| Sigma-Aldrich | ADV412110484 | ≥95% | Solid | Global |

| Apollo Scientific | OR9230 | ≥97% | Solid | UK/Global |

| Reagentia | R00BWWT | 95% | Solid | EU |

| Sinfoo Biotech | S061459 | ≥95% | Solid | China/Global |

| SciSupplies | F679051 | 95+% | Solid | EU |

Procurement Note: Always request a Certificate of Analysis (CoA) confirming the 3,3'-connectivity via 1H-NMR to rule out Anabasine isomers.

Table 2: Suppliers for (S)-Anabasine (If 2,3'-isomer was intended)

If your target is the natural alkaloid Anabasine, use these sources:

| Supplier | Catalog Number | CAS Number | Description |

|---|---|---|---|

| LGC Standards | TRC-A628070 | 494-52-0 | (S)-Anabasine (Neat) |

| Sigma-Aldrich | 284599 | 13078-04-1 | Anabasine (Racemic) |[4]

Technical Protocol: Chiral Resolution & QC

Since the (S)-enantiomer is not standard stock, you must isolate it.[3] The following protocol utilizes Chiral HPLC for preparative separation, which is superior to crystallization for sub-gram discovery quantities.

Workflow Visualization

Figure 1: Workflow for the isolation of (S)-3-(Piperidin-3-yl)pyridine from commercial racemate.

Protocol 1: Preparative Chiral Resolution (HPLC)

Objective: Isolate (S)-3-(piperidin-3-yl)pyridine with >98% enantiomeric excess (ee).

-

Column Selection: Lux® Amylose-1 or Chiralpak® AD-H (Polysaccharide-based).

-

Rationale: The pyridine-piperidine scaffold contains basic nitrogens that interact well with amylose tris(3,5-dimethylphenylcarbamate) phases.

-

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[3]

-

Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine of the piperidine ring.[3]

-

-

Conditions:

-

Procedure:

Protocol 2: Quality Assurance (QC)

1. Enantiomeric Purity (Chiral HPLC):

-

Re-inject the isolated fraction onto an analytical Chiralpak AD-H column.

-

Acceptance Criteria: ee ≥ 98.0%.

2. Absolute Configuration (Optical Rotation):

-

Measure

in Ethanol.[3] -

Reference: For the related (S)-Anabasine,

is approx -82° (c=1, MeOH).[3] Expect a negative rotation for the (S)-3,3'-isomer, but X-ray crystallography of a salt derivative (e.g., with L-tartaric acid) is the gold standard for absolute configuration assignment if literature data is unavailable.[3]

Pharmacological Context (Mechanism of Action)

The 3-(piperidin-3-yl)pyridine scaffold is a "privileged structure" in neuropharmacology.

Figure 2: Putative signaling mechanism.[3] The 3,3'-connectivity offers distinct binding kinetics compared to the natural 2,3'-isomer (Anabasine).

References

-

ChemicalBook. (2024).[3] 3-piperidin-3-ylpyridine Product Description & CAS 31251-28-2.[6] Retrieved from [3]

-

Sigma-Aldrich. (2024).[3][4] Anabasine and Pyridine Derivative Catalog Listings. Retrieved from [3]

-

National Institutes of Health (NIH). (2019).[3] Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS. Retrieved from [3]

-

Reagentia. (2024).[3] 3-(Piperidin-3-yl)pyridine Catalog Entry. Retrieved from [3]

-

Phenomenex. (2023).[3] Chiral HPLC Separation Strategies for Basic Pharmaceuticals. Retrieved from [3]

Sources

- 1. 3-(Piperidin-3-yl)pyridine,(CAS# 31251-28-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 4840- | Sigma-Aldrich [sigmaaldrich.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. 31251-28-2 Cas No. | 3-(Piperidin-3-yl)pyridine | Apollo [store.apolloscientific.co.uk]

Technical Monograph: 3-(Piperidin-3-yl)pyridine Dihydrochloride

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, Neuropharmacologists, and Process Chemists Version: 1.0

Part 1: Executive Summary & Chemical Identity

3-(Piperidin-3-yl)pyridine dihydrochloride (often referred to as 3,3'-bis-piperidine precursor or isoanabasine derivative) is a semi-rigid bicyclic amine scaffold used extensively in medicinal chemistry. Structurally, it consists of a pyridine ring linked at the C3 position to the C3 position of a piperidine ring.[1]

Unlike its naturally occurring isomer Anabasine (3-(piperidin-2-yl)pyridine), which is a potent nicotinic acetylcholine receptor (nAChR) agonist, the 3,3-isomer exhibits a distinct steric profile. It serves as a critical pharmacophore in the development of Lysine Specific Demethylase 1 (LSD1) inhibitors , Cholesterol 24-Hydroxylase (CH24H) inhibitors , and novel nAChR ligands. The dihydrochloride salt form is preferred for its enhanced water solubility and stability against oxidation compared to the free base.

Chemical Identity Table[2]

| Property | Data |

| IUPAC Name | 3-(Piperidin-3-yl)pyridine dihydrochloride |

| Common Synonyms | 1',2',3',4',5',6'-Hexahydro-[3,3']bipyridinyl 2HCl; 3-(3-Pyridyl)piperidine 2HCl |

| CAS Number (Free Base) | 31251-28-2 |

| CAS Number (2HCl Salt) | Custom Synthesis / Variable (Refer to specific vendor batch) |

| Molecular Formula | C₁₀H₁₄N₂[2][3] · 2HCl |

| Molecular Weight | 235.15 g/mol (Salt); 162.23 g/mol (Base) |

| Solubility | >50 mg/mL in Water; Soluble in Methanol, DMSO |

| pKa (Calculated) | ~9.8 (Piperidine NH), ~3.2 (Pyridine N) |

| Appearance | White to off-white hygroscopic solid |

Part 2: Synthesis & Manufacturing

The synthesis of 3-(Piperidin-3-yl)pyridine dihydrochloride typically proceeds via the reduction of 3,3'-bipyridine . This route ensures the retention of the 3,3'-linkage, which is difficult to achieve via direct coupling of saturated rings.

Synthetic Pathway (DOT Visualization)

Caption: Selective reduction of 3,3'-bipyridine yields the mono-piperidine derivative, followed by salt formation.

Detailed Synthetic Protocol

Objective: Preparation of 3-(Piperidin-3-yl)pyridine dihydrochloride from 3,3'-bipyridine.

-

Hydrogenation:

-

Dissolve 3,3'-bipyridine (1.0 eq) in glacial acetic acid.

-

Add Platinum(IV) oxide (PtO₂, 5-10 mol%) catalyst.

-

Hydrogenate at 50–60 psi H₂ at room temperature for 12–24 hours. Note: Monitor closely to prevent over-reduction to 3,3'-bipiperidine.

-

-

Work-up:

-

Filter the catalyst through a Celite pad.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with 2N NaOH to pH > 12 and extract with Dichloromethane (DCM).

-

-

Purification:

-

Purify the free base using flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH).

-

-

Salt Formation:

-

Dissolve the purified free base in minimal anhydrous ethanol or methanol.

-

Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C.

-

Precipitate the salt by adding diethyl ether. Filter, wash with ether, and dry under vacuum.

-

Part 3: Pharmacology & Applications[4]

Scaffold for Epigenetic Modulators (LSD1 Inhibitors)

The 3-(piperidin-3-yl)pyridine core acts as a bioisostere for other bicyclic amines. In Lysine Specific Demethylase 1 (LSD1) inhibitors, the piperidine nitrogen engages in critical electrostatic interactions with Asp555 in the enzyme active site, while the pyridine ring positions substituents for hydrophobic interactions.

Nicotinic Acetylcholine Receptor (nAChR) Ligand

While less potent than Anabasine, the 3,3-isomer retains affinity for neuronal nAChRs.

-

Mechanism: Acts as a partial agonist or competitive antagonist depending on the receptor subtype (α7 vs α4β2).

-

Structural Insight: The shift from the 2-position (Anabasine) to the 3-position alters the distance between the cationic center (piperidine N) and the hydrogen bond acceptor (pyridine N), modifying receptor subtype selectivity.

Signaling Pathway: nAChR Activation[4]

Caption: General signaling cascade triggered by pyridine alkaloid binding to nicotinic receptors.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Scope: Creating a stable stock for in vitro assays.

-

Weighing: Accurately weigh 23.5 mg of 3-(Piperidin-3-yl)pyridine dihydrochloride.

-

Precaution: The salt is hygroscopic. Weigh quickly in a low-humidity environment or glovebox.

-

-

Solubilization: Add 10.0 mL of sterile, nuclease-free water or PBS (pH 7.4).

-

Note: DMSO is also a suitable solvent (up to 50 mM), but aqueous buffers are preferred for direct physiological relevance.

-

-

pH Adjustment: The dihydrochloride salt will create an acidic solution.

-

For cellular assays, buffer the media with HEPES or Bicarbonate.

-

Check pH; if < 5.0, neutralize carefully with dilute NaOH only if the experimental design permits.

-

-

Storage: Aliquot into light-resistant vials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Protocol B: Handling & Stability

-

Hygroscopicity: The dihydrochloride salt absorbs atmospheric moisture, leading to "gumming." Always store in a desiccator.

-

Oxidation: The secondary amine (piperidine) is susceptible to slow oxidation. Store under Argon or Nitrogen gas.

Part 5: Safety & Compliance (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash with soap and water for 15 minutes. The salt is acidic; neutralization may be soothing.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[4][5][6]

References

-

ChemicalBook. (2025).[7][8] 3-piperidin-3-ylpyridine Properties and CAS Data. Retrieved from

-

PubChem. (2025).[1][2] 2-(Piperidin-3-yl)pyridine dihydrochloride Compound Summary. (Used for structural comparison and salt properties). Retrieved from

-

ACS Publications. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. Retrieved from

-

National Institutes of Health (NIH). (2023). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1.[9] PubMed Central. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine Derivatives. Retrieved from

Sources

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Piperidin-3-yl)pyridine dihydrochloride | C10H16Cl2N2 | CID 71298761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. carlroth.com [carlroth.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacophore Modeling of 3-Piperidinyl Pyridine Derivatives: A High-Precision Technical Guide

Executive Summary & Chemical Space Analysis[1]

The 3-piperidinyl pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical core for ligands targeting Class A GPCRs (specifically Histamine H3 receptors) and Cys-loop ligand-gated ion channels (Nicotinic Acetylcholine Receptors, nAChRs).

Unlike rigid scaffolds, the 3-piperidinyl pyridine moiety presents a unique challenge: the conformational flexibility of the saturated piperidine ring coupled with the rotational freedom of the pyridine-piperidine bond. A naive pharmacophore model that fails to account for the energy penalty of the "bioactive conformation" vs. the "global minimum" will inevitably yield high False Positive Rates (FPR).

This guide details a self-validating workflow to construct high-enrichment pharmacophore models for this specific scaffold, moving beyond simple feature mapping to energy-weighted conformational ensembles.

The Pharmacophoric Signature

Structural Determinants

For 3-piperidinyl pyridine derivatives, the pharmacophore is rarely defined by the scaffold atoms themselves, but by the vectors they project.

| Feature | Chemical Moiety | Interaction Type | Critical Metric |

| PI (Positive Ionizable) | Piperidine Nitrogen ( | Salt Bridge / H-Bond Donor | Must be protonated at physiological pH (pKa ~8-9). Interacts with conserved Aspartate (e.g., Asp114 in H3R). |

| AR (Aromatic Ring) | Pyridine Ring | Centroid location relative to | |

| HBA (H-Bond Acceptor) | Pyridine Nitrogen ( | H-Bond Acceptor | Vector directionality is crucial; often interacts with Ser/Thr residues. |

| HY (Hydrophobic) | Substituents (e.g., alkyls on pos 6) | Van der Waals | Defines selectivity between subtypes (e.g., H3R vs H4R). |

The Distance Constraint (The "Senior" Insight)

In H3 receptor antagonists, the distance between the basic nitrogen (

-

Optimal Range: 5.5 Å – 7.5 Å.

-

Causality: This distance spans the transmembrane binding pocket, connecting the Asp114 anchor in TM3 to the hydrophobic pocket near TM5/TM6.

Protocol: Energy-Weighted Pharmacophore Generation

This protocol avoids the common pitfall of using a single, rigid conformation. We utilize a Dynamic Conformational Ensemble .

Phase 1: Dataset Curation & Preparation

-

Select Training Set: Choose 15-20 compounds with high structural diversity but a shared 3-piperidinyl pyridine core. Activity range should span at least 4 log units (

from nM to -

Stereochemistry Check: The C3 position of piperidine is chiral. Ensure the (S)- or (R)-enantiomer matches the biological data. (S)-enantiomers are often more potent for nAChR, while H3R SAR varies.

-

Protonation State: Force protonation on the piperidine nitrogen.

Phase 2: Conformational Analysis (The Filter)

We must identify the "Bioactive Window."

-

Generate 100 conformers per molecule using a systematic search (e.g., OMEGA or MOE Stochastic Search).

-

Boltzmann Weighting: Discard conformers > 10 kcal/mol above the global minimum.

-

Vector Filtering: For the pyridine-piperidine bond, filter for torsion angles that expose the

lone pair/proton perpendicular to the pyridine plane, as this minimizes steric clash with the receptor wall.

Phase 3: Alignment & Model Building

-

Algorithm: Use a Common Feature Pharmacophore approach (e.g., GALAHAD or HypoGen).

-

Alignment Rule: Do not align by atom matching. Align by Feature Centroids (PI on PI, AR on AR). This allows the flexible piperidine ring to adopt different puckering modes (chair/twist-boat) to satisfy the vector requirement.

Workflow Visualization

The following diagram illustrates the logic flow from chemical structure to validated model.

Caption: Logical workflow for generating a pharmacophore model from flexible 3-piperidinyl pyridine ligands, emphasizing energy filtering.

Interaction Map: The H3 Receptor Context

To validate the pharmacophore, we map it against the theoretical binding pocket of the Histamine H3 Receptor (H3R). This "Structure-Based Pharmacophore" refinement ensures biological relevance.

Key Mechanistic Interaction:

The piperidine nitrogen acts as a surrogate for the histamine ethylamine tail. It forms a salt bridge with Asp114 (TM3) . The pyridine ring often engages in edge-to-face

Caption: Abstract representation of the 3-piperidinyl pyridine pharmacophore mapped to key H3 Receptor residues.

Validation Protocols (Self-Validating Systems)

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

The Decoy Set

Do not use random molecules. Use DUD-E (Directory of Useful Decoys) methodology:

-

Select decoys that match the physical properties (MW, LogP, Rotatable Bonds) of your 3-piperidinyl pyridines but act on different targets.

-

Ratio: 1 Active : 50 Decoys.

Metrics for Success

Calculate the Enrichment Factor (EF) at 1% of the database screened.

-

Target: An

indicates a robust model. -

ROC AUC: Must be

to be considered predictive.

References

-

Berlin, M. et al. (2011). "Three-dimensional models of histamine H3 receptor antagonist complexes and their pharmacophore." Journal of Medicinal Chemistry.

-

Ghamari, N. et al. (2019). "Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence." International Journal of Molecular Sciences.

-

Kottke, T. et al. (2011). "Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines." Journal of Molecular Modeling.

-

O'Brien, P. et al. (2022).[1] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.

-

Gemini, V. et al. (2013). "3D-QSAR and Pharmacophoric study on 2,6-Disubstituted Thiazolo [4,5-b] Pyridines as H3 Receptor Antagonists." Research Journal of Pharmacy and Technology.

Sources

Biological Activity Profile: (S)-3-(Piperidin-3-yl)pyridine ((S)-Anabasine)

Topic: (S)-3-(Piperidin-3-yl)pyridine Biological Activity Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-3-(Piperidin-3-yl)pyridine, commonly known as (S)-Anabasine , is a piperidine alkaloid structurally analogous to nicotine. Primarily isolated from Nicotiana glauca (Tree Tobacco), it serves as a critical pharmacological probe in nicotinic acetylcholine receptor (nAChR) research. Unlike nicotine, which exhibits high affinity for

This guide analyzes the duality of (S)-anabasine: its utility as a lead scaffold for cognitive enhancers (e.g., GTS-21) and its notorious role as a teratogen causing "Crooked Calf Disease" (arthrogryposis) in livestock. The following sections detail its pharmacodynamics, kinetic profile, and validated experimental protocols for activity profiling.

Chemical & Structural Basis

(S)-Anabasine consists of a pyridine ring linked to a saturated piperidine ring. The chirality at the C3' position is critical; the (S)-enantiomer is the dominant bioactive form in nature.

-

IUPAC Name: (S)-3-(piperidin-3-yl)pyridine

-

Molecular Formula:

-

Structural Homology: Lacks the N-methyl group of nicotine, increasing its polarity and altering its binding pocket interactions within the nAChR orthosteric site.

Pharmacodynamics: Mechanism of Action (MoA)

Receptor Selectivity Profile

(S)-Anabasine acts as a non-selective nAChR agonist but exhibits a rank order of potency distinct from nicotine.[1]

| Receptor Subtype | Activity Type | Affinity ( | Biological Consequence |

| Full Agonist | High (nM range) | Cognitive enhancement, neuroprotection, anti-inflammatory (cholinergic anti-inflammatory pathway). | |

| Muscle-type ( | Potent Agonist | High | Neuromuscular depolarization. Prolonged exposure leads to desensitization. |

| Partial Agonist | Moderate/Low | Weak reinforcement/addiction potential compared to nicotine. |

Mechanism of Teratogenicity (Crooked Calf Disease)

The teratogenic effects of (S)-anabasine are strictly mechanistic, resulting from its action on fetal neuromuscular junctions.

-

Placental Transfer: The alkaloid crosses the placental barrier.

-

Receptor Desensitization: It binds to fetal muscle-type nAChRs. Unlike acetylcholine, which is rapidly hydrolyzed, anabasine persists, causing prolonged depolarization followed by receptor desensitization .

-

Fetal Akinesia: The desensitization blocks neuromuscular transmission, inhibiting fetal movement.

-

Arthrogryposis: Lack of movement during critical skeletal development (gestation days 40–70 in cattle) leads to joint fixation and skeletal malformations.

Visualization: Teratogenic Signaling Pathway

The following diagram illustrates the cascade from ingestion to teratogenesis.

Figure 1: Mechanistic pathway of (S)-Anabasine induced teratogenicity involving nAChR desensitization.

Experimental Protocols

To evaluate the biological activity of (S)-anabasine, two primary assays are standard: Radioligand Binding (for affinity) and Two-Electrode Voltage Clamp (TEVC) (for functional potency).

Protocol A: Radioligand Binding Assay (Selectivity Profiling)

Objective: Determine the affinity (

Reagents:

-

Ligand:

-

Ligand:

-

Tissue Source: Rat brain membranes or transfected HEK293 cell membranes.

Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

-

Incubation (

):-

Mix 100 µg membrane protein with 2 nM

- -

Add (S)-anabasine (concentration range:

M to -

Non-specific binding control: Incubate parallel samples with 1 mM nicotine or unlabeled

-Btx. -

Incubate for 2 hours at 37°C (equilibrium is slower for peptide toxins).

-

-

Filtration: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

-

Quantification: Count radioactivity using a gamma counter.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

and convert to

Protocol B: Functional Assay (TEVC in Xenopus Oocytes)

Objective: Measure the functional potency (

Workflow:

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding human

nAChR. Incubate for 2-4 days. -

Setup: Place oocyte in a recording chamber perfused with Ringer’s solution containing atropine (to block muscarinic receptors).

-

Clamping: Impale oocyte with two glass microelectrodes (1-2 M

resistance). Clamp voltage at -60 mV . -

Application:

-

Apply agonist ((S)-anabasine) via gravity perfusion for 5 seconds.

-

Washout: Perfuse with Ringer’s solution for 3-5 minutes between applications to allow receptor recovery (critical for

due to rapid desensitization).

-

-

Normalization: Normalize peak current responses to the maximal response elicited by 1 mM ACh.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for determining the

Figure 2: Radioligand binding workflow for determining affinity constants.

Pharmacokinetics & Metabolism

Understanding the metabolic fate of (S)-anabasine is crucial when using it as a biomarker for tobacco use (distinguishing smokers from NRT users).

-

Absorption: Rapidly absorbed from the gastrointestinal tract (bioavailability >70%).

-

Metabolism: Unlike nicotine, which is extensively metabolized to cotinine, (S)-anabasine is less extensively metabolized in humans.

-

Excretion: A significant fraction is excreted unchanged in the urine.[3]

-

Biomarker Utility: Since Anabasine is present in tobacco leaf but not in pharmaceutical grade nicotine (gums, patches), its presence in urine confirms tobacco use.

References

-

Kem, W. R., et al. (2004). "The diverse biological activities of the anabasine-related alkaloids." Marine Drugs. Link

-

Panter, K. E., et al. (1990). "Natural plant toxicants in milk: a review." Journal of Animal Science. Link

-

Green, B. T., et al. (2013). "Piperidine alkaloids from Nicotiana species: Teratogenic effects in livestock."[4] Food and Chemical Toxicology. Link

-

Papke, R. L., et al. (2010). "The analgesic-like properties of the alpha7 nAChR silent agonist NS6740." Journal of Pharmacology and Experimental Therapeutics. Link

-

Hukkanen, J., et al. (2005). "Metabolism and disposition kinetics of nicotine." Pharmacological Reviews. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Congenital defects in calves from maternal ingestion of Nicotiana glauca of high anabasine content - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of (S)-3-(Piperidin-3-yl)pyridine from 3-Bromopyridine

Executive Summary

This application note details a robust, modular protocol for the synthesis of (S)-3-(piperidin-3-yl)pyridine starting from 3-bromopyridine . Unlike classical resolutions of racemic mixtures which suffer from a maximum 50% yield, this protocol utilizes a catalytic asymmetric hydrogenation strategy. This approach ensures high enantiomeric excess (

The workflow integrates a Suzuki-Miyaura cross-coupling to construct the carbon skeleton, followed by a Rhodium-catalyzed asymmetric hydrogenation to install the stereocenter with high precision.

Key Chemical Transformations[1]

-

Precursor Assembly: Palladium-catalyzed cross-coupling of 3-bromopyridine with a functionalized tetrahydropyridine boronate.

-

Asymmetric Induction: Rhodium-catalyzed hydrogenation of the internal alkene using a chiral bisphosphine ligand.

-

Deprotection: Acid-mediated removal of the Boc group to yield the final salt.

Retrosynthetic Analysis & Strategy

The target molecule contains a pyridine ring attached to the C3 position of a piperidine ring with (S)-configuration. The strategic disconnection is made at the C-C bond between the heterocycles and the reduction of the piperidine double bond.

-

Key Intermediate:

-Boc-3-(pyridin-3-yl)-1,2,5,6-tetrahydropyridine. -

Starting Materials: 3-Bromopyridine and

-Boc-3-piperidone (converted to vinyl boronate).

Figure 1: Retrosynthetic logic flow.

Experimental Protocols

Phase 1: Synthesis of Coupling Partner

Objective: Convert

Step 1.1: Formation of Vinyl Triflate

Reaction:

-

Setup: Flame-dry a 500 mL round-bottom flask (RBF) under Argon.

-

Reagents:

- -Boc-3-piperidone (10.0 g, 50 mmol) in dry THF (100 mL).

-

LiHMDS (1.0 M in THF, 55 mL, 1.1 equiv).

-

-Phenyl-bis(trifluoromethanesulfonimide) (

-

Procedure:

-

Cool the ketone solution to -78°C .

-

Add LiHMDS dropwise over 20 mins. Stir for 1 hour at -78°C to generate the enolate.

-

Add

as a solution in THF (50 mL) dropwise. -

Allow to warm to 0°C over 2 hours.

-

Quench: Saturated

(aq). -

Workup: Extract with EtOAc, wash with brine, dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

-

Yield Target: >85% (Colorless oil).

-

Step 1.2: Miyaura Borylation

Reaction: Vinyl Triflate

-

Reagents:

-

Vinyl Triflate (from 1.1).

-

Bis(pinacolato)diboron (

) (1.1 equiv). - (3 mol%).

-

KOAc (3.0 equiv).

-

1,4-Dioxane (degassed).

-

-

Procedure:

-

Combine all solids in a pressure tube. Add dioxane.

-

Heat at 80°C for 4-6 hours.

-

Monitor: TLC for disappearance of triflate.

-

Workup: Filter through Celite, concentrate.

-

Purification: Rapid filtration through silica plug (the boronate can be slightly unstable on acidic silica; use neutralized silica if necessary).

-

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Couple 3-bromopyridine with the tetrahydropyridine boronate.